1,3-Difluoro-5-(trifluoromethoxy)benzene
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Overview
Description
1,3-Difluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F5O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-difluorobenzene with trifluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper substitution of the trifluoromethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Scientific Research Applications
1,3-Difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Mechanism of Action
The mechanism by which 1,3-Difluoro-5-(trifluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form stable interactions with various biological molecules, including enzymes and receptors. This interaction can modulate the activity of these molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Contains bromine atoms instead of fluorine, leading to different reactivity and applications.
1,3-Difluoro-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern, affecting its chemical behavior.
Uniqueness
1,3-Difluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and ability to interact with biological molecules, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1,3-difluoro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNQHCRDKTWUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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